2-(CYCLOHEXYLETHYL)BORONIC ACID
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Overview
Description
2-(CYCLOHEXYLETHYL)BORONIC ACID is a boronic acid derivative with the molecular formula C8H17BO2. It is known for its hydrophobic and aromatic properties, making it a valuable reagent in chemical reactions .
Mechanism of Action
Target of Action
2-Cyclohexylethylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an organic group, resulting in the oxidation of the palladium . In the transmetalation step, the 2-Cyclohexylethylboronic acid transfers an organic group from boron to the oxidized palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Cyclohexylethylboronic acid plays a crucial role . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis and are involved in the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of 2-Cyclohexylethylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 2-Cyclohexylethylboronic acid is influenced by several environmental factors. For instance, the yield of the Suzuki-Miyaura cross-coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the compound is generally environmentally benign, contributing to the green chemistry credentials of the Suzuki-Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(CYCLOHEXYLETHYL)BORONIC ACID can be synthesized through several methods. One common approach involves the borylation of cyclohexylethyl derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for preparing boronic acids . This reaction typically involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow setups and efficient handling of organolithium or Grignard reagents . The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(CYCLOHEXYLETHYL)BORONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, while substitution reactions can produce a variety of functionalized boronic acids .
Scientific Research Applications
2-(CYCLOHEXYLETHYL)BORONIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Comparison: Compared to other boronic acids, 2-(CYCLOHEXYLETHYL)BORONIC ACID is unique due to its cyclohexyl group, which imparts distinct hydrophobic and aromatic properties . This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions . Its structural features also contribute to its effectiveness as an enzyme inhibitor, setting it apart from simpler boronic acids .
Properties
IUPAC Name |
2-cyclohexylethylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUYVCUESABMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1CCCCC1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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